molecular formula C11H6Cl2N2O3 B7809038 2-(3,4-Dichlorophenoxy)-5-nitropyridine

2-(3,4-Dichlorophenoxy)-5-nitropyridine

Cat. No. B7809038
M. Wt: 285.08 g/mol
InChI Key: MIKDIAAVUSISDM-UHFFFAOYSA-N
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Patent
US04371537

Procedure details

To 44.9 g of t-BuOK in 250 ml of DMSO was added 65.2 g of 3,4-dichlorophenol in 50 ml of DMSO causing a temperature rise to between 65°-70° C. To this warm solution was added 2-chloro-5-nitropyridine (63.4 g) which raised the temperature to 90° C. The mixture was stirred without heating until the temperature dropped to 40° C. (~1 hr). The reaction mixture was poured into 1 kilogram (kg) of ice-water and the solid collected by filtration. The solid was dissolved in CH2Cl2, dried over Na2CO3, treated with charcoal, redried over MgSO4 and then filtered. The CH2Cl2 solution was concentrated to 250 ml, then diluted to 700 ml with hexane and allowed to stand overnight. From this solution, a crystalline material was collected by filtration and 94.8 g of 2-(3,4-dichlorophenoxy)-5-nitropyridine obtained, m.p. 101°-102.5° C.
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
65.2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
63.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC([O-])(C)C.[K+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[CH:12][C:13]=1[Cl:14].Cl[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1>CS(C)=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:15][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-:25])=[O:24])=[CH:19][N:18]=1 |f:0.1|

Inputs

Step One
Name
Quantity
44.9 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
65.2 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)O
Name
Quantity
250 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
63.4 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Step Three
Name
ice water
Quantity
1 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without heating until the temperature
ADDITION
Type
ADDITION
Details
dropped to 40° C. (~1 hr)
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2CO3
ADDITION
Type
ADDITION
Details
treated with charcoal
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
redried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The CH2Cl2 solution was concentrated to 250 ml
ADDITION
Type
ADDITION
Details
diluted to 700 ml with hexane
FILTRATION
Type
FILTRATION
Details
From this solution, a crystalline material was collected by filtration and 94.8 g of 2-(3,4-dichlorophenoxy)-5-nitropyridine
CUSTOM
Type
CUSTOM
Details
obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
ClC=1C=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=CC1Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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